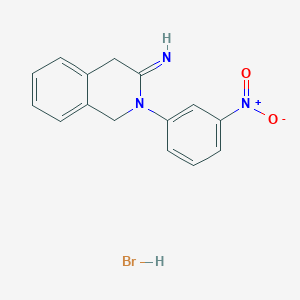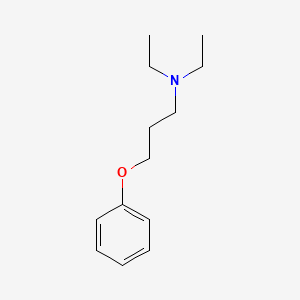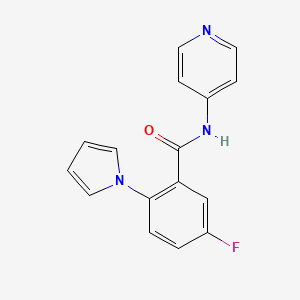![molecular formula C16H21N5O2 B6138916 N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6138916.png)
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide, also known as NCT-501, is a small molecule inhibitor of the Wnt signaling pathway. This pathway is involved in numerous cellular processes, including embryonic development, tissue regeneration, and cancer progression. In recent years, there has been growing interest in the potential therapeutic applications of Wnt inhibitors, including NCT-501.
Mecanismo De Acción
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide inhibits the Wnt signaling pathway by binding to a protein called TNIK (Traf2- and Nck-interacting kinase). TNIK is a key regulator of the Wnt pathway and is overexpressed in many types of cancer. By inhibiting TNIK, this compound blocks the downstream effects of the Wnt pathway, including cell proliferation, survival, and migration.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, this compound has been shown to have other biochemical and physiological effects. In preclinical models, this compound has been shown to improve insulin sensitivity and glucose metabolism, suggesting potential applications in diabetes and metabolic disorders. This compound has also been shown to have anti-inflammatory effects, which may have applications in autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide is its specificity for TNIK, which allows for targeted inhibition of the Wnt pathway. Additionally, this compound has been shown to have low toxicity in preclinical models, suggesting that it may be well-tolerated in humans. However, one limitation of this compound is its poor solubility, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several potential future directions for research on N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide. One area of interest is the development of more potent and selective TNIK inhibitors. Additionally, the combination of this compound with other cancer therapies, such as chemotherapy and immunotherapy, is an active area of research. Finally, the potential applications of this compound in non-cancer diseases, such as diabetes and autoimmune disorders, warrant further investigation.
Métodos De Síntesis
The synthesis of N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide involves a multi-step process, starting with the reaction of 3-hydroxypiperidine and 2-bromo-3-pyridinecarboxaldehyde to form an imine intermediate. This intermediate is then reacted with 1H-pyrazole-1-carboxylic acid to form the final product, this compound. The synthesis has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide has been extensively studied in preclinical models of cancer, including breast, prostate, and pancreatic cancer. In these models, this compound has been shown to inhibit tumor growth and metastasis, induce apoptosis, and sensitize cancer cells to chemotherapy. Additionally, this compound has been shown to enhance the efficacy of radiation therapy in cancer cells.
Propiedades
IUPAC Name |
N-[[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c22-14-5-2-8-20(11-14)16-13(4-1-6-17-16)10-18-15(23)12-21-9-3-7-19-21/h1,3-4,6-7,9,14,22H,2,5,8,10-12H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSGMVGRZDCABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)CNC(=O)CN3C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}-N-[2-(3-pyridinyloxy)ethyl]acetamide](/img/structure/B6138846.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6138847.png)

![2-(2-methoxyethyl)-6-{[2-(6-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6138864.png)

![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B6138884.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B6138888.png)
![3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyano-N-phenylacrylamide](/img/structure/B6138902.png)

![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B6138913.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6138919.png)
![methyl N-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}methioninate](/img/structure/B6138922.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6138938.png)
